2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine
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Overview
Description
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by a fused ring structure that includes a pyridine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to its simplicity and the availability of starting materials. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in cancer therapy, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the target proteins, which is crucial for its biological activity.
Comparison with Similar Compounds
1,3,5-Triazines: These compounds share a similar triazine ring structure but differ in their substitution patterns and properties.
Pyrrolo[2,1-f][1,2,4]triazine: This fused heterocycle is also used in kinase inhibitors and has applications in cancer therapy.
Uniqueness: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for synthesizing various derivatives and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
CAS No. |
387867-57-4 |
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Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[6.2.1.02,7]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-6(1)8-4-9-10-5-11(7)8/h1-2,4-5,9H,3H2 |
InChI Key |
JQAKIMPKSIPQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C1N3C2=CNN=C3 |
Origin of Product |
United States |
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